molecular formula C18H19FN4O B5895239 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-pyridin-3-yloxypropan-1-amine

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-pyridin-3-yloxypropan-1-amine

Cat. No.: B5895239
M. Wt: 326.4 g/mol
InChI Key: HNIJBOFETHNSBU-UHFFFAOYSA-N
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Description

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-pyridin-3-yloxypropan-1-amine: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a pyridinyl ether moiety

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-pyridin-3-yloxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-13(24-17-3-2-8-20-12-17)9-21-10-15-11-22-23-18(15)14-4-6-16(19)7-5-14/h2-8,11-13,21H,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIJBOFETHNSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=C(NN=C1)C2=CC=C(C=C2)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-pyridin-3-yloxypropan-1-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Etherification: The pyridinyl ether moiety is formed through nucleophilic substitution reactions, where the pyridine derivative reacts with an appropriate alkyl halide.

    Final Coupling: The final step involves coupling the pyrazole derivative with the pyridinyl ether under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-pyridin-3-yloxypropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-pyridin-3-yloxypropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: The compound is investigated for its potential effects on various biological pathways and its ability to modulate receptor activity.

    Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-pyridin-3-yloxypropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[(4-Fluorophenyl)methyl]-2-thiazolyl]-4-(1H-tetrazol-1-yl)benzamide
  • Methyl N-{5-[(4-fluorophenyl)methyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}carbamate

Uniqueness

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-pyridin-3-yloxypropan-1-amine is unique due to its specific combination of functional groups and its potential to interact with a wide range of biological targets. This makes it a valuable compound for research and potential therapeutic applications.

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